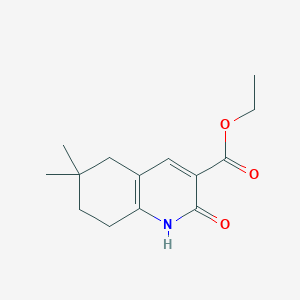

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 139731-94-5) is a polyhydroquinoline derivative with the molecular formula C₁₄H₁₉NO₃ . Its structure comprises a bicyclic hexahydroquinoline core substituted with two methyl groups at the 6-position, a ketone at the 2-position, and an ethyl ester at the 3-position. This compound is synthesized via multicomponent reactions, such as the Hantzsch reaction, and serves as a precursor for bioactive molecules, including α-glucosidase inhibitors and antitubercular agents .

Properties

IUPAC Name |

ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-18-13(17)10-7-9-8-14(2,3)6-5-11(9)15-12(10)16/h7H,4-6,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSYGPDKLGWTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCC(C2)(C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Substitution: Substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Substituents at Position 4

Key Insight : Aromatic substituents (e.g., 4-chlorophenyl) at position 4 improve π-π stacking interactions in crystal structures, while hydroxyl groups enhance polarity .

Carboxamide Derivatives

Key Insight : Conversion of the ethyl ester to a benzyl carboxamide drastically improves antitubercular activity, with MIC values in the µg/mL range .

Physicochemical and Spectral Comparisons

NMR Spectral Shifts

X-ray Crystallography

- Ethyl 4-cyclohexyl-2-methyl-5-oxo-...-3-carboxylate: Planar quinoline core with puckered cyclohexyl substituents (Cremer-Pople parameters: θ = 15.2°, φ = 120°) .

Biological Activity

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of calcium channel modulation and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a hexahydroquinoline core with a carboxylate group and an ethyl ester functionality.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 249.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Calcium Channel Modulation

Research indicates that derivatives of hexahydroquinoline compounds possess significant activity as calcium channel blockers. This compound has been studied for its effects on both L-type and T-type calcium channels.

Case Studies

-

Calcium Channel Blockade :

- A study showed that compounds with a hexahydroquinoline scaffold exhibit varying selectivity profiles against calcium channels. The introduction of specific substituents at the C-4 position can enhance their blocking activity against T-type calcium channels (Cav3.2) compared to L-type channels (Cav1.2) .

- Therapeutic Applications :

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cellular processes associated with calcium signaling pathways.

Table of In Vitro Results

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Calcium Channel Study | Cardiomyocytes | 5.4 | Inhibition of Cav1.2 and Cav3.2 |

| Cytotoxicity Assay | HepG2 | >50 | Minimal cytotoxic effects observed |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve the stabilization of the inactive state of calcium channels or interference with channel gating mechanisms.

Research Findings

Recent studies have utilized quantitative structure–activity relationship (QSAR) models to predict the pharmacological profiles of various derivatives of this compound class. These models help elucidate how structural modifications influence biological activity .

Q & A

Q. What are the common synthetic routes for Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via the Hantzsch reaction or multi-component cyclization. Key steps include:

- Reagents : Aldehydes, cyclic 1,3-diketones (e.g., dimedone), ethyl acetoacetate, and ammonium acetate.

- Catalysts : Fe₃O₄@NFC@ONSM-Ni(II) (0.5 mol%) under solvent-free conditions at 65°C (yields: 88–97%) .

- Solvent-free protocols : Ascorbic acid (5 mol%) at 80°C, enabling efficient cyclization without purification .

- Workup : Crystallization in ethanol or water-induced precipitation for purity.

Q. How is structural confirmation performed for this compound?

- NMR spectroscopy : ¹H NMR confirms the quinoline core, with characteristic peaks for methyl groups (δ 1.2–1.4 ppm) and ester carbonyls (δ 165–170 ppm) .

- Mass spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (amide bond cleavage or quinoline ring breakdown) validate the structure .

- X-ray crystallography : Resolves crystal packing, hydrogen bonding (N–H⋯O), and disorder in substituents (e.g., ethyl group positional splitting) .

Q. What initial biological activities have been reported for derivatives of this compound?

Derivatives exhibit:

Q. What analytical techniques are critical for characterizing reaction intermediates?

Q. How does solvent choice impact synthesis efficiency?

- Polar aprotic solvents (DMF): Facilitate carboxamide formation at 130°C .

- Solvent-free conditions : Improve atom economy and reduce purification steps .

- Ethanol recrystallization : Yields high-purity crystals for structural studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or regioselectivity?

- Catalyst screening : Transition metal catalysts (e.g., Ni(II)) enhance cyclization efficiency under mild conditions .

- Temperature modulation : Higher temperatures (120°C) in eutectic mixtures reduce reaction time but may increase side products .

- Additives : Ascorbic acid minimizes oxidation of sensitive intermediates .

Q. What computational methods aid in understanding supramolecular interactions in crystal structures?

- SHELX refinement : Resolves disorder and hydrogen-bonding networks (e.g., N–H⋯O chains along [100] direction) .

- Graph set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

- DFT calculations : Predicts puckering parameters (amplitude, phase) for non-planar quinoline rings .

Q. How do structural variations influence biological activity?

Q. How should discrepancies in spectroscopic data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.